8-methoxy-3-[1-(3-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-[1-(3-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features an imidazole ring substituted with a 3-methylphenyl group and a sulfanylidene group. The methoxy group at the 8th position of the chromenone core adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[1-(3-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving the appropriate precursors, such as an α-haloketone and an aldehyde.
Substitution with the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Sulfanylidene Group: The sulfanylidene group can be added through a thiolation reaction using a suitable thiol reagent.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chromenone core, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group and the 3-methylphenyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide, potassium tert-butoxide, and various halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-methoxy-3-[1-(3-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[1-(3-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 7-hydroxy-4-methylcoumarin and 6-methoxy-2H-chromen-2-one share structural similarities with the chromenone core.
Imidazole Derivatives: Compounds like 2-mercaptoimidazole and 1-phenylimidazole share the imidazole ring structure.
Uniqueness
8-methoxy-3-[1-(3-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one is unique due to the combination of the chromenone core, imidazole ring, and the specific substituents (methoxy, 3-methylphenyl, and sulfanylidene groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-3-7-14(9-12)22-11-16(21-20(22)26)15-10-13-6-4-8-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYSGRDSQHBDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(NC2=S)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.